N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

5‑Lipoxygenase Inflammation Leukotriene

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a synthetic small molecule belonging to the tetrahydropyran‑based carboxamide class. It features a dual oxane architecture—a 4‑hydroxyoxan‑4‑ylmethyl group linked via an amide bridge to a 4‑(4‑methoxyphenyl)oxane‑4‑carboxylic acid core.

Molecular Formula C19H27NO5
Molecular Weight 349.427
CAS No. 1421468-61-2
Cat. No. B2585113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
CAS1421468-61-2
Molecular FormulaC19H27NO5
Molecular Weight349.427
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O
InChIInChI=1S/C19H27NO5/c1-23-16-4-2-15(3-5-16)19(8-12-25-13-9-19)17(21)20-14-18(22)6-10-24-11-7-18/h2-5,22H,6-14H2,1H3,(H,20,21)
InChIKeyZEXIVPIQZIDGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Evidence Guide for N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE (CAS 1421468-61-2)


N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a synthetic small molecule belonging to the tetrahydropyran‑based carboxamide class. It features a dual oxane architecture—a 4‑hydroxyoxan‑4‑ylmethyl group linked via an amide bridge to a 4‑(4‑methoxyphenyl)oxane‑4‑carboxylic acid core . The compound has been registered in authoritative bioactivity databases, where it exhibits very weak inhibition of human 5‑lipoxygenase (5‑LOX) and soluble epoxide hydrolase (sEH), both with IC₅₀ > 10,000 nM [1][2]. These data provide essential benchmarks for investigators evaluating this compound for inflammatory‐target screening or for use as a negative control in 5‑LOX‑centric assays.

Why Tetrahydropyran Carboxamide Analogs Cannot be Freely Substituted for N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE


In‑class tetrahydropyran carboxamides exhibit profound variation in 5‑LOX inhibitory potency, with select derivatives achieving nanomolar IC₅₀ values while the subject compound remains essentially inactive (IC₅₀ > 10 μM) [1][2]. This >40‑fold potency gap demonstrates that subtle changes in the carboxamide substituent—particularly the presence of the (4‑hydroxyoxan‑4‑yl)methyl group—can abolish target engagement. Consequently, generic substitution with superficially similar tetrahydropyran‑based amides carries a high risk of obtaining a functionally divergent molecule, underscoring the necessity of compound‑specific quantitative validation prior to procurement [3].

Quantitative Differentiation Evidence for N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE Against Competing 5‑LOX Inhibitors


5‑LOX Inhibitory Potency: N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE vs. PF‑4191834

The target compound exhibits an IC₅₀ > 10,000 nM against human recombinant 5‑LOX, as recorded in BindingDB (ChEMBL‑curated data) [1]. In contrast, the structurally related tetrahydropyran carboxamide PF‑4191834 inhibits the same enzyme with an IC₅₀ of 229 ± 20 nM under maximal enzyme activity conditions [2]. The >43‑fold difference in potency indicates that the (4‑hydroxyoxan‑4‑yl)methyl amide substituent renders the target compound functionally silent on 5‑LOX, whereas the 4‑(3‑(4‑(1‑methyl‑1H‑pyrazol‑5‑yl)phenylthio)phenyl) substitution in PF‑4191834 yields nanomolar inhibition.

5‑Lipoxygenase Inflammation Leukotriene

5‑LOX Inhibitory Potency: N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE vs. Zileuton

The target compound's IC₅₀ against human recombinant 5‑LOX exceeds 10 μM [1]. Zileuton, a clinically approved 5‑LOX inhibitor, inhibits leukotriene B₄ biosynthesis in human polymorphonuclear leukocytes with an IC₅₀ of 0.4 μM [2]. Even when comparing different assay formats (recombinant enzyme vs. cellular LTB₄ production), the >25‑fold potency differential highlights the target compound's inability to functionally engage 5‑LOX, distinguishing it from zileuton for any application requiring 5‑LOX pathway suppression.

5‑Lipoxygenase Leukotriene B4 PMNL

Class‑Level Potency Gap: N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE vs. Methoxytetrahydropyran 5‑LOX Inhibitors (ICI D2138 Series)

The target compound's 5‑LOX IC₅₀ > 10,000 nM [1] contrasts sharply with the methoxytetrahydropyran series exemplified by ICI D2138 (compound 4y), which inhibits leukotriene formation with IC₅₀ values of 3 nM in mouse macrophages and 20 nM in human whole blood [2]. This >3,300‑fold potency disparity, while derived from cross‑study comparison, illustrates that the hydroxyoxan carboxamide substitution in the target compound eliminates the potent 5‑LOX inhibition characteristic of optimized methoxytetrahydropyran derivatives. The comparison is class‑level because the methoxytetrahydropyran scaffold differs from the dual‑oxane core of the target compound.

Methoxytetrahydropyran 5‑Lipoxygenase Structure‑Activity Relationship

Dual‑Target Profiling: 5‑LOX vs. Soluble Epoxide Hydrolase (sEH) Activity of N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

In addition to weak 5‑LOX inhibition, the target compound also fails to inhibit human recombinant soluble epoxide hydrolase (sEH), with an IC₅₀ > 10,000 nM [1]. By contrast, PF‑4191834 exhibits ~300‑fold selectivity for 5‑LOX over 12‑LOX and 15‑LOX and shows no activity toward cyclooxygenase enzymes [2]. While the target compound's selectivity profile is not directly compared under identical conditions, the dual lack of activity against both 5‑LOX and sEH suggests a generally non‑promiscuous profile, which can be advantageous for counter‑screening applications where a clean, inactive compound is required to rule out off‑target effects.

Soluble Epoxide Hydrolase Counter‑screening Selectivity

Structural Differentiation: Dual Oxane Architecture vs. Typical 5‑LOX Inhibitor Scaffolds

The target compound contains two distinct oxane (tetrahydropyran) rings—a 4‑hydroxyoxan‑4‑ylmethyl group and a 4‑(4‑methoxyphenyl)oxane‑4‑carboxamide core . Most structurally characterized 5‑LOX inhibitors, including methoxytetrahydropyrans (e.g., ICI D2138) and PF‑4191834, contain only one tetrahydropyran ring [1][2]. This dual‑oxane topology introduces an additional hydrogen‑bond donor (hydroxy group) and increases molecular flexibility, factors that may contribute to the compound's inability to bind 5‑LOX effectively. No quantitative comparison of binding modes is available; this evidence is structural and class‑based.

Tetrahydropyran Carboxamide Drug Design

Optimal Research and Industrial Application Scenarios for N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE Based on Evidence


Negative Control for 5‑Lipoxygenase Inhibitor Screening

With an IC₅₀ > 10 μM against recombinant 5‑LOX [1], the compound provides a matched‑scaffold negative control for high‑throughput 5‑LOX inhibition assays. Its dual‑oxane structure resembles the core of active tetrahydropyran‑based 5‑LOX inhibitors [2], enabling researchers to distinguish specific target engagement from assay interference.

Counter‑Screening in Soluble Epoxide Hydrolase (sEH) Assays

The compound's inactivity against sEH (IC₅₀ > 10 μM) [1] qualifies it as a counter‑screen tool when evaluating dual 5‑LOX/sEH inhibitors. Its use can help confirm that observed biological effects are due to target modulation rather than off‑target sEH inhibition.

Scaffold‑Hopping Starting Point for Dual Oxane‑Containing Libraries

The unique dual‑oxane topology (4‑hydroxyoxan‑4‑ylmethyl amide coupled to a 4‑(4‑methoxyphenyl)oxane‑4‑carboxamide) offers a structurally distinct template for medicinal chemistry programs seeking to explore chemical space beyond single‑tetrahydropyran inhibitors. Its synthetic accessibility supports rapid analog generation.

Tool Compound for Teaching or Method Development in LOX Enzymology

The stark contrast between the target compound's negligible 5‑LOX inhibition [1] and the nanomolar potency of comparators such as PF‑4191834 [2] and ICI D2138 [3] makes it a valuable educational tool for illustrating structure‑activity relationships in lipoxygenase inhibitor design and assay validation.

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